Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate
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Overview
Description
Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate is a chemical compound . It is derived from commercially available tert-butyloxycarbonyl-protected amino acids .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate is C13H23NO4 . The InChI is 1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10-14-12(16)18-13(2,3)4/h7,9H,5-6,8,10H2,1-4H3,(H,14,16) .Chemical Reactions Analysis
The tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate include a molecular weight of 257.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 9 . Its exact mass and monoisotopic mass are 257.16270821 g/mol . The topological polar surface area is 64.6 Ų .Scientific Research Applications
Synthesis and Structural Analysis
Compound Synthesis and Crystal Structure Analysis : Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate, like its related compound S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, has been synthesized and characterized using methods like NMR, MS, IR, and X-ray diffraction. These compounds often exhibit interesting structural features, including intra and intermolecular hydrogen bonds (Dinesh et al., 2010).
Preparation of Related Compounds : The synthesis of related compounds, such as (S)-3-(tert-Butyloxycarbonylamino)-4-Phenylbutanoic Acid, involves processes like acylation and rearrangement, which might be similar to those used in synthesizing Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate (Linder, Steurer, & Podlech, 2003).
Chiral Center Analysis : In similar compounds, the presence of a chiral center can be a significant feature, which might also be relevant in the study of Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate (Dinesh et al., 2010).
Chemical Properties and Applications
Extraction Efficiency in Environmental Analysis : Ethyl acetate, a related compound, has been shown to be effective in extracting organic halogens from environmental samples like soil and sewage sludge, which could be relevant in understanding the environmental behavior of Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate (Reemtsma & Jekel, 1996).
Intermediate in Drug Synthesis : Similar compounds have been synthesized as intermediates in drug development, indicating that Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate could have potential applications in pharmaceutical synthesis (Xingxian, 2012).
Applications in Organic Chemistry : Various compounds with tert-butoxycarbonylamino groups have been utilized in the synthesis of heterocyclic compounds, potentially positioning Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate as a useful reagent in organic synthesis (Lkizler, Demirbas, & Lkizler, 1996).
Future Directions
properties
IUPAC Name |
ethyl 4-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-5-19-11(17)9-6-8(14)7-10(15-9)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHPNKCIXPZFIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)Cl)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733759 |
Source
|
Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]-4-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate | |
CAS RN |
1114966-47-0 |
Source
|
Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]-4-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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